2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
Description
2-((3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. Key structural attributes include:
- A 4-fluorophenyl group at position 3 of the triazolo-pyrimidine ring.
- A thioether linkage at position 7, connected to an acetamide moiety substituted with a phenethyl group on the nitrogen.
The fluorine atom likely enhances metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-15-6-8-16(9-7-15)27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOYXKYMMNERPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a compound that combines a triazolopyrimidine core with a phenethylacetamide structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14FN5OS
- Molecular Weight : 341.37 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazolopyrimidine moiety may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways associated with cellular responses.
- Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities.
Biological Activity Studies
Research indicates that derivatives of triazolopyrimidine compounds often possess significant biological activities. For instance:
- Antimicrobial Activity : Studies on related compounds demonstrate their effectiveness against various bacterial strains and fungi. For example, derivatives containing sulfur atoms have been linked to increased antimicrobial efficacy due to enhanced interaction with microbial targets .
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial effects of triazolopyrimidine derivatives against resistant strains of bacteria. The results indicated that certain substitutions on the triazole ring significantly enhanced activity against Gram-positive bacteria .
- Antifungal Screening : Another investigation focused on the antifungal properties of similar compounds. The study found that modifications in the side chains led to varying degrees of inhibition against common fungal pathogens like Candida albicans and Aspergillus niger .
Comparison with Similar Compounds
Structural Insights :
- Fluorophenyl Position: The target compound’s 4-fluorophenyl group (vs.
- Thio vs. Oxo : The thioether in the target compound (vs. oxo in ) increases hydrophobicity and may influence hydrogen-bonding capacity.
Physicochemical Properties
Comparative data from analogs highlight substituent-driven differences:
Key Observations :
- Melting Points : Higher melting points (e.g., 154°C for 9b ) correlate with crystalline structures, suggesting stability. The target compound’s phenethyl group may lower crystallinity.
- Synthetic Challenges : Low yields in some analogs (e.g., 14.8% for 9c ) underscore the difficulty of introducing bulky substituents, a consideration for scaling the target compound.
Q & A
Q. How can researchers optimize the synthesis of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide to improve yield and purity?
- Methodological Answer : Key steps include:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as observed in analogous triazolopyrimidine syntheses .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile to remove unreacted starting materials (e.g., 4-fluorophenyl derivatives) .
- Monitoring : Use TLC or HPLC-MS to track reaction progress and identify byproducts. For example, in related acetamide syntheses, residual thiols or uncyclized intermediates are common impurities .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the triazolopyrimidine core and acetamide side-chain conformation, as demonstrated for structurally similar compounds (e.g., 3-methyl-4-(2-phenyl-1,2,4-triazolo-[1,5-a]pyrimidin-7-yl)furazan) .
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions. The 4-fluorophenyl group typically shows a singlet at ~7.2–7.5 ppm in NMR and a distinct signal near -110 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for CHFNOS: 493.12) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated) for 1–3 months. Monitor degradation via HPLC, focusing on hydrolysis of the thioether bond or oxidation of the triazole ring .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and compare degradation profiles using LC-MS. Related triazolopyrimidines show photolytic cleavage under prolonged UV exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for target binding?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) substituents to evaluate electronic effects on binding. Compare bioactivity using assays like kinase inhibition or receptor binding .
- Thioether Linker Modification : Substitute the sulfur atom with selenium or oxygen to assess its role in target interaction. For example, selenium analogs of similar triazolopyrimidines showed enhanced kinase selectivity in prior studies .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases). Validate using co-crystallized ligands from PDB entries (e.g., 4WKQ for triazolopyrimidine-based inhibitors) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses. Analyze hydrogen bonding between the acetamide group and conserved residues (e.g., Lys/Met in kinase active sites) .
Q. What strategies are recommended to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability. Poor in vivo activity may stem from rapid Phase I metabolism of the triazole ring .
- Metabolite Identification : Use LC-QTOF-MS to detect major metabolites. For example, oxidation of the thioether to sulfoxide or sulfone derivatives could reduce potency .
- Tissue Distribution Studies : Radiolabel the compound (e.g., -acetamide) to assess accumulation in target organs versus plasma .
Q. How can researchers validate the selectivity of this compound against off-target proteins in complex biological systems?
- Methodological Answer :
- Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to capture interacting proteins in cell lysates. Compare binding profiles with known pan-inhibitors to identify off-target hits .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target (e.g., EGFR) to confirm that observed bioactivity is target-dependent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
